molecular formula C17H24ClNO B8095673 Einecs 274-471-8

Einecs 274-471-8

Cat. No.: B8095673
M. Wt: 293.8 g/mol
InChI Key: KPOHPPSNWPXYNT-UHFFFAOYSA-N
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Description

Einecs 274-471-8, also known as 2,2’-oxybisethanol, is a chemical compound that is widely used in various industrial applications. It is a colorless, odorless, and hygroscopic liquid with the molecular formula C4H10O3. This compound is known for its versatility and is commonly used as a solvent, antifreeze, and in the production of various chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-oxybisethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with water under acidic or basic conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of ethylene oxide to 2,2’-oxybisethanol.

Industrial Production Methods

In industrial settings, 2,2’-oxybisethanol is produced through the hydration of ethylene oxide. This process involves the use of a catalyst, such as sulfuric acid or a solid acid catalyst, to facilitate the reaction. The reaction is conducted in a continuous reactor system, where ethylene oxide and water are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybisethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glycolic acid and oxalic acid.

    Reduction: It can be reduced to form ethylene glycol.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out under anhydrous conditions.

    Substitution: Halogenation reactions are typically carried out using halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Glycolic acid, oxalic acid

    Reduction: Ethylene glycol

    Substitution: Halogenated derivatives such as chloroethanol and bromoethanol

Scientific Research Applications

2,2’-oxybisethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the preparation of biological samples and as a cryoprotectant in cell and tissue preservation.

    Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.

    Industry: It is used in the production of antifreeze, hydraulic fluids, and as a component in the manufacture of resins and plastics.

Mechanism of Action

The mechanism of action of 2,2’-oxybisethanol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. In biological systems, it can penetrate cell membranes and interact with intracellular components, affecting cellular functions and processes.

Comparison with Similar Compounds

2,2’-oxybisethanol can be compared with other similar compounds, such as ethylene glycol and diethylene glycol. While all three compounds are used as solvents and antifreeze agents, 2,2’-oxybisethanol is unique in its ability to form hydrogen bonds, making it a more effective solvent for certain applications. Additionally, 2,2’-oxybisethanol has a higher boiling point and lower toxicity compared to ethylene glycol and diethylene glycol, making it a safer alternative for various industrial and research applications.

List of Similar Compounds

  • Ethylene glycol
  • Diethylene glycol
  • Propylene glycol

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHPPSNWPXYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CC[NH2+]2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70234-85-4
Record name Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70234-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-1,2,3,4,5,6,7,8-Octahydro-1-(4-methoxybenzyl)isoquinolinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070234854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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